

# An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-ol

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## Compound of Interest

Compound Name: 1-(Methylsulfonyl)piperidin-4-ol

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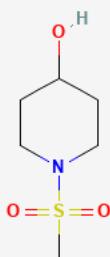
## Abstract

This technical guide provides a comprehensive overview of **1-(Methylsulfonyl)piperidin-4-ol**, a key heterocyclic building block in modern medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its application as a crucial intermediate in the development of therapeutic agents, particularly kinase inhibitors. The information is curated to support researchers and professionals in drug discovery and development.

## Chemical Identity and Structure

**1-(Methylsulfonyl)piperidin-4-ol** is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and a hydroxyl group at the 4-position. This bifunctional nature makes it a versatile intermediate for introducing the sulfonylpiperidine moiety into larger, more complex molecules.

Chemical Structure:



The structure combines the rigidity of the piperidine ring with the hydrogen bond donating and accepting capabilities of the hydroxyl and sulfonyl groups, respectively. These features are often exploited in drug design to achieve specific interactions with biological targets.

## Physicochemical and Pharmacokinetic Data

All quantitative data for **1-(Methylsulfonyl)piperidin-4-ol** are summarized in the table below for clarity and ease of comparison.

Property	Value	Reference
CAS Number	141482-19-1	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>3</sub> S	<a href="#">[1]</a>
Molecular Weight	179.24 g/mol	<a href="#">[1]</a>
IUPAC Name	1-(methylsulfonyl)piperidin-4-ol	
SMILES	CS(=O)(=O)N1CCC(CC1)O	
Appearance	White to off-white solid	
Storage Conditions	2-8°C, dry	<a href="#">[2]</a>

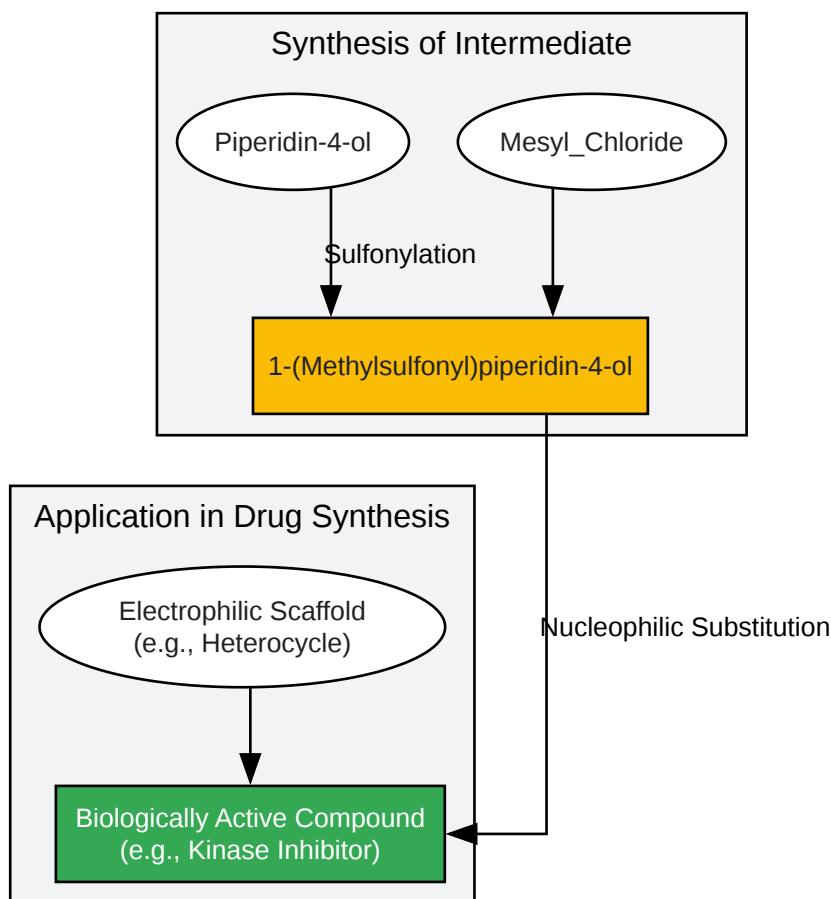
## Role in Drug Discovery and Development

**1-(Methylsulfonyl)piperidin-4-ol** serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motifs are valuable for engaging with the active sites of enzymes.

Notably, it is utilized in the development of:

- Kinase Inhibitors: The sulfonylpiperidine scaffold is a common feature in molecules designed to target protein kinases, which are crucial regulators of cell signaling. Aberrant kinase activity is a hallmark of many cancers, making them important therapeutic targets.[2]
- Central Nervous System (CNS) Agents: The physicochemical properties of this intermediate, such as its polarity and metabolic stability, make it a suitable component for CNS drug candidates that need to cross the blood-brain barrier.[2]
- Antiviral and Anti-inflammatory Agents: The molecule's favorable characteristics also lend themselves to the synthesis of compounds aimed at treating viral infections and inflammatory conditions.[2]

The following diagram illustrates the logical workflow of utilizing **1-(Methylsulfonyl)piperidin-4-ol** as a building block in a drug discovery program.



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Synthetic workflow of **1-(Methylsulfonyl)piperidin-4-ol**.

## Experimental Protocols

While specific proprietary syntheses are often not disclosed in detail, the following section provides a representative experimental protocol for the synthesis of **1-(Methylsulfonyl)piperidin-4-ol** based on standard organic chemistry procedures for N-sulfonylation of secondary amines.

Objective: To synthesize **1-(Methylsulfonyl)piperidin-4-ol** from piperidin-4-ol.

### Materials:

- Piperidin-4-ol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or other suitable non-nucleophilic base
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Ice bath

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-ol (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

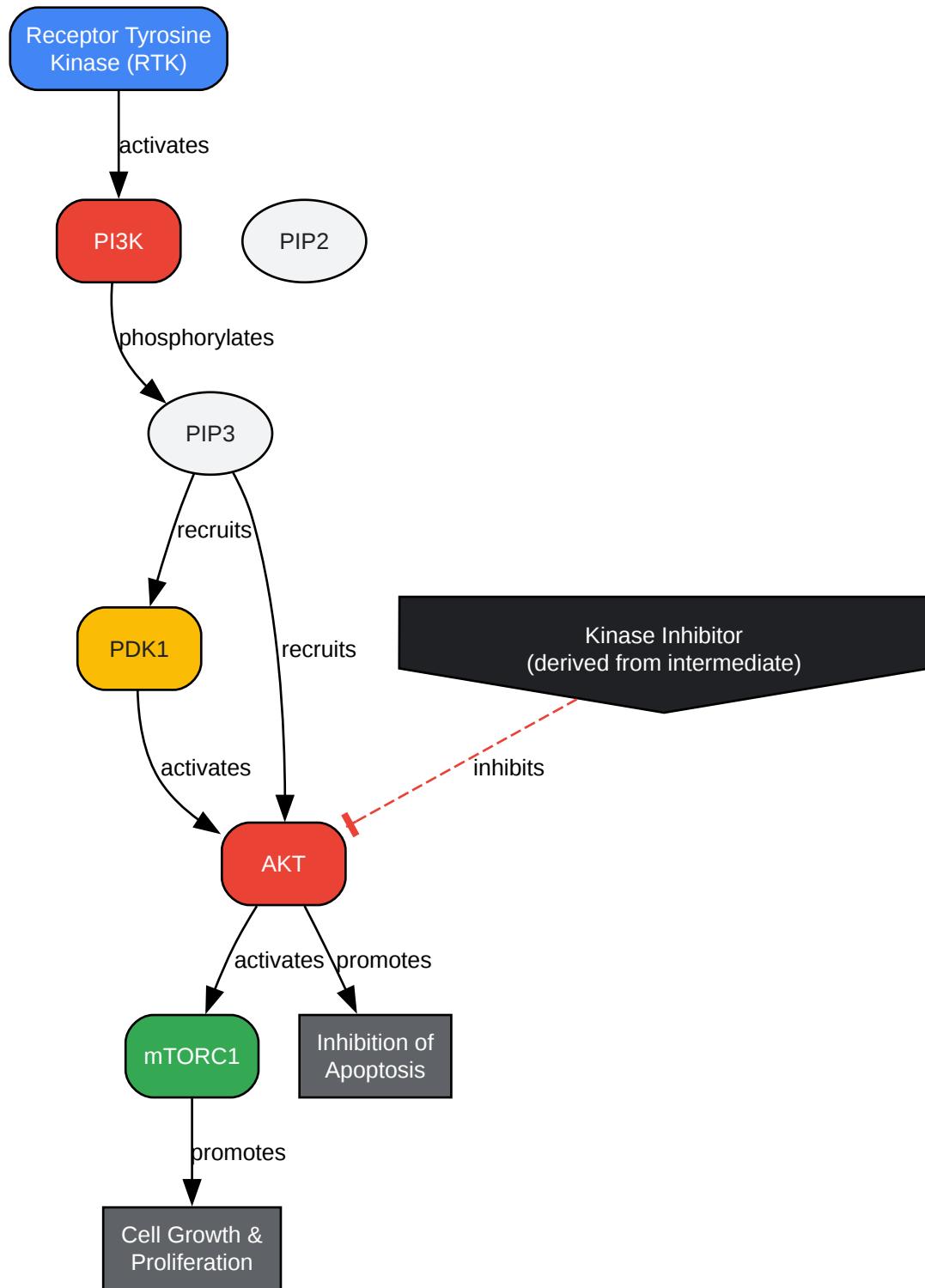
- Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the stirred solution.
- Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at or near 0°C.
- Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- Workup:
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
  - Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure **1-(Methylsulfonyl)piperidin-4-ol** as a solid.

Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

## Signaling Pathways and Mechanism of Action of Downstream Products

As an intermediate, **1-(Methylsulfonyl)piperidin-4-ol** does not have a direct role in modulating signaling pathways. However, the final drug molecules synthesized from it often target key nodes in cellular signaling. For instance, many kinase inhibitors derived from this scaffold target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors synthesized using the title compound.



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Simplified PI3K/AKT/mTOR signaling pathway.

## Conclusion

**1-(Methylsulfonyl)piperidin-4-ol** is a valuable and versatile building block in the field of medicinal chemistry. Its favorable structural and physicochemical properties make it a sought-after intermediate for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurology. This guide provides essential technical information to aid researchers in leveraging this compound for the advancement of drug discovery programs.

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## References

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- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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